molecular formula C9H16O6 B101026 1,2-O-Isopropylidene-D-glucofuranose CAS No. 18549-40-1

1,2-O-Isopropylidene-D-glucofuranose

Cat. No. B101026
CAS RN: 18549-40-1
M. Wt: 220.22 g/mol
InChI Key: BGGCXQKYCBBHAH-OZRXBMAMSA-N
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Description

1,2-O-Isopropylidene-D-glucofuranose is a derivative of glucose that has been modified to include an isopropylidene group, which protects the hydroxyl groups on the first and second carbons of the sugar molecule. This modification makes the molecule more hydrophobic and alters its reactivity, making it a useful intermediate in organic synthesis, particularly in the synthesis of other sugar derivatives and polymers .

Synthesis Analysis

The synthesis of 1,2-O-Isopropylidene-D-glucofuranose and its derivatives has been explored in various studies. For instance, the compound has been synthesized as a precursor for both 6-O-alkyl and 6-O-glycidyl-D-glucose amphiphiles, which exhibit liquid-crystalline properties . Efficient synthesis has also been achieved through lipase-catalyzed esterification in an organic solvent system, demonstrating the potential for enzymatic methods in its production . Additionally, the synthesis of diastereoisomeric derivatives has been reported, providing insight into the stereochemical outcomes of certain synthetic routes .

Molecular Structure Analysis

The molecular structure of 1,2-O-Isopropylidene-D-glucofuranose has been studied through various analytical techniques, including X-ray structural analysis. This analysis has revealed the configuration of the glucose backbone and the formation of specific cyclic structures in some of its derivatives . The conformational aspects of diastereoisomeric derivatives have also been investigated, providing evidence from nuclear Overhauser effects and other spectroscopic data .

Chemical Reactions Analysis

1,2-O-Isopropylidene-D-glucofuranose undergoes a range of chemical reactions. It can be polymerized through cationic and anionic mechanisms to produce polymers with varying properties . Hydrogenolysis of the compound has been shown to yield a variety of products, including hexanediols and hexanetriols, indicating the reactivity of the isopropylidene group under certain conditions . Additionally, oxidation reactions have been explored, yielding different cleavage products depending on the oxidizing agent used .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-O-Isopropylidene-D-glucofuranose and its derivatives are influenced by the protective isopropylidene group. The compound's hydrophobicity has been enhanced, which is beneficial for reactions in organic solvents . The polymerization of the compound leads to materials with specific rotations that vary with the polymerization conditions, indicating the influence of synthesis parameters on the physical properties of the resulting polymers . The reactivity of the compound in various chemical reactions also highlights its versatility as a chemical intermediate .

Scientific Research Applications

Hydrolysis and Product Formation

1,2-O-Isopropylidene-D-glucofuranose, when subjected to mild acid hydrolysis, yields d-glucose and a novel anhydro sugar, 2,5-anhydro-l-idose. This finding highlights its utility in generating new sugar compounds (Dekker & Hashizume, 1958).

Hydrogenolysis Process

Hydrogenolysis of 1,2-O-Isopropylidene-D-glucofuranose at specific conditions leads to the production of various hexanols and hexanetetrols, showcasing its role in diverse chemical transformations (Gorin & Perlin, 1958).

Polymerization

This compound can be polymerized using Lewis acids like boron trifluoride. This process results in a highly branched polymer with interesting molecular weight properties, indicating its potential in polymer science (Whistler & Seib, 1966).

Precursor for Amphiphilic Compounds

It serves as a precursor for synthesizing amphiphiles, substances that have both hydrophilic and hydrophobic properties. This application is significant in the development of liquid-crystalline properties (Vanbaelinghem et al., 1998).

Reagents in Glucose Transport

1,2-O-Isopropylidene-D-glucofuranose is used to prepare affinity and photoaffinity reagents for studying glucose transport in human erythrocytes, highlighting its utility in biochemical research (Ramjeesingh & Kahlenberg, 1977).

properties

IUPAC Name

(1R)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,10-12H,3H2,1-2H3/t4-,5+,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGCXQKYCBBHAH-OZRXBMAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885054
Record name .alpha.-D-Glucofuranose, 1,2-O-(1-methylethylidene)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-O-Isopropylidene-alpha-D-glucofuranose

CAS RN

18549-40-1
Record name 1,2-O-Isopropylidene-α-D-glucofuranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18549-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-O-Isopropylidene-D-glucofuranose
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-D-Glucofuranose, 1,2-O-(1-methylethylidene)-
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Record name .alpha.-D-Glucofuranose, 1,2-O-(1-methylethylidene)-
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Record name 1,2-O-isopropylidene-α-D-glucofuranose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-O-Isopropylidene-D-glucofuranose
Reactant of Route 2
1,2-O-Isopropylidene-D-glucofuranose
Reactant of Route 3
1,2-O-Isopropylidene-D-glucofuranose
Reactant of Route 4
1,2-O-Isopropylidene-D-glucofuranose
Reactant of Route 5
1,2-O-Isopropylidene-D-glucofuranose
Reactant of Route 6
1,2-O-Isopropylidene-D-glucofuranose

Citations

For This Compound
182
Citations
MM Matin, MMH Bhuiyan, AKMS Azad… - Journal of Physical …, 2015 - researchgate.net
This work mainly describes the selective synthesis of 6-O-stearoylation of 1, 2-O-isopropylidene-α-D-gluco-furanose and subsequent testing of this compound and its derivatives for …
Number of citations: 18 www.researchgate.net
D Puja, MM MATİN, MMH BHUİYAN… - Journal of the Turkish …, 2021 - dergipark.org.tr
Site selective acylation of monosaccharides and oligosaccharides are very necessary for the preparation of both natural and novel synthetic carbohydrate compounds, synthetic …
Number of citations: 5 dergipark.org.tr
G Catelani, F Osti, N Bianchi, MC Bergonzi… - Bioorganic & medicinal …, 1999 - Elsevier
In this paper we report the synthesis of twelve 3-O-acyl-1,2-O-isopropylidene-D-glucofuranose derivatives and the results obtained on their effects in inducing erythroid differentiation of …
Number of citations: 18 www.sciencedirect.com
S Takagi, GA Jeffrey - Acta Crystallographica Section B: Structural …, 1979 - scripts.iucr.org
C9H1606, Mr--220.22, mp 433 K, mono-clinic P2~, a= 5.604 (1), b= 9.641 (1), c= 19.383 (1) A, fl= 90.70 (2) o, 2 (Cu Kal)= 1.54051/k, V= 1047.1/k3, Dx= 1.397 Mg m-3, Z= 4. The …
Number of citations: 21 scripts.iucr.org
BS Shasha, WM Doane, CR Russell… - The Journal of Organic …, 1965 - ACS Publications
Methylation of 1, 2-O-isopropylidene-aD-glucofuranose 5, 6-thionocarbonate (I) gave only traces of the ex-pected 3-O-methylderivative and mainly 1, 2-O-isopropylidene-aD-…
Number of citations: 7 pubs.acs.org
G Catelani, F D'Andrea, M Landi, C Zuccato… - Carbohydrate …, 2006 - Elsevier
The synthesis and biological evaluation of some new glycose esters bearing the 1,2-O-isopropylidene-d-hexofuranose functionality and belonging to the 3-O-acyl-d-allose and 6-O-acyl-…
Number of citations: 4 www.sciencedirect.com
Y Ueno, K Hori, R Yamauchi, M Kiso, A Hasegawa… - Carbohydrate …, 1981 - Elsevier
Laminarabiose, cellobiose, and gentiobiose were acetonated with 2,2-dimethoxy-propane under various conditions. Two isopropylidene acetals in which the reducing D-glucose …
Number of citations: 12 www.sciencedirect.com
H Junicke, C Bruhn, C Wagner, D Steinborn - Chemistry of Heterocyclic …, 1999 - Springer
Reaction of [PtMe 3 (Me 2 CO) 3 ]BF 4 (1) with 3-O-acetyl-1,2;5,6-di-O-isopropylidene-α-D-glucofuranose in acetone affords [PtMe 3 L]BF 4 (2) (L=3-O-acetyl-1,2-O-isopropylidene-α-D-…
Number of citations: 1 link.springer.com
P Szabó, L Szabó - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
IN view of the importance of cyclic phosphates during the degradation of natural polyhydroxylated substances, it seemed of interest to see whether, besides the well-known fiveand six-…
Number of citations: 5 pubs.rsc.org
DW MORTON, DE KIELV - … manuscript has been reproduced from the … - search.proquest.com
6-Chloro, 6-bromo and 6-azido-6-1, 2-C-isopropylidene-or-D-xylo-hexo-furanos-5-uloses (3a-3c) and their corresponding 3-O-acetyl derivatives (2a-2c) were synthesized from 1, 2-O-…
Number of citations: 0 search.proquest.com

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